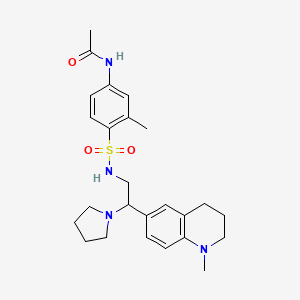

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic sulfonamide derivative characterized by a complex heterocyclic architecture. Its structure integrates a sulfamoylphenylacetamide core with a 1-methyltetrahydroquinoline moiety and a pyrrolidine substituent on the ethyl linker. This compound is hypothesized to exhibit bioactivity due to structural motifs common in pharmacologically active molecules, such as sulfonamides (antibacterial agents) and tetrahydroquinoline derivatives (CNS-targeting scaffolds).

Properties

IUPAC Name |

N-[3-methyl-4-[[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3S/c1-18-15-22(27-19(2)30)9-11-25(18)33(31,32)26-17-24(29-13-4-5-14-29)21-8-10-23-20(16-21)7-6-12-28(23)3/h8-11,15-16,24,26H,4-7,12-14,17H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIAMMTXNYJVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfamoylphenylacetamide Derivatives

*Calculated based on structural analysis.

Key Observations :

- The target compound uniquely combines a tetrahydroquinoline (a lipophilic, aromatic system) with pyrrolidine (a basic, flexible heterocycle). This contrasts with ’s tetrahydrofuran substituent (polar, oxygen-containing) and ’s benzyl-oxo-tetrahydroquinoline (higher aromaticity due to benzyl) .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs

*Calculated using fragment-based methods (e.g., XLogP3).

Key Observations :

- The target compound’s higher predicted LogP (3.2) vs. ’s analog (LogP 1.5) reflects enhanced lipophilicity from the tetrahydroquinoline and pyrrolidine groups, suggesting better membrane permeability but poorer aqueous solubility .

- ’s benzyl-substituted analog has the highest LogP (3.8), aligning with its additional aromatic benzyl group .

Hypothetical Bioactivity Implications

- Sulfonamide Core : May confer antibacterial or carbonic anhydrase inhibitory activity, as seen in sulfonamide drugs .

- Tetrahydroquinoline Moiety: Often associated with CNS activity (e.g., tacrine derivatives for Alzheimer’s). The methyl group may enhance metabolic stability .

- Pyrrolidine Substituent : Could modulate receptor binding through basicity and conformational flexibility, similar to proline-derived pharmaceuticals.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

The synthesis of structurally analogous compounds (e.g., substituted acetamides with tetrahydroquinoline and pyrrolidine moieties) requires precise control of temperature (typically 50–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hours). For example, highlights that solvent choice directly impacts the solubility of intermediates, with polar aprotic solvents favoring sulfonamide coupling reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the connectivity of the tetrahydroquinoline, pyrrolidine, and sulfamoyl groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended for batch consistency .

Q. What are the primary challenges in scaling up laboratory-scale synthesis to gram quantities?

Key challenges include maintaining regioselectivity during sulfamoylation and minimizing side reactions (e.g., over-alkylation of the pyrrolidine nitrogen). suggests using flow chemistry for controlled mixing of reactive intermediates and in-line monitoring (e.g., FTIR) to detect byproducts. Solvent recycling and catalyst recovery (e.g., Pd-based catalysts) improve cost-efficiency at larger scales .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in enzyme inhibition assays involving this compound?

Contradictions may arise from assay conditions (e.g., buffer pH affecting sulfamoyl group ionization) or off-target interactions. Orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) should corroborate enzyme inhibition. emphasizes using in silico docking (e.g., AutoDock Vina) to map binding poses and identify critical residues in the enzyme active site .

Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

Accelerated stability studies (pH 1–10 buffers, 37°C) combined with LC-MS/MS analysis can identify degradation products (e.g., hydrolysis of the acetamide group). recommends using deuterated solvents in NMR to track proton exchange in aqueous environments. For metabolic stability, human liver microsome assays with NADPH cofactors quantify CYP450-mediated oxidation .

Q. How can structural analogs of this compound be designed to enhance target selectivity while minimizing cytotoxicity?

Structure-activity relationship (SAR) studies should focus on modifying the tetrahydroquinoline substituents (e.g., introducing electron-withdrawing groups to modulate π-π interactions) and varying the pyrrolidine ring size. (despite exclusion) indirectly suggests using fragment-based drug design (FBDD) to prioritize low-molecular-weight analogs with improved pharmacokinetic profiles. Computational tools like Schrödinger’s QikProp predict ADMET properties .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)?

Transcriptomic profiling (RNA-seq) and phosphoproteomics (LC-MS/MS) can identify downstream signaling pathways affected by the compound. advocates for CRISPR-Cas9 knockout models to confirm target dependency. For in vivo validation, xenograft models with bioluminescent reporters enable real-time monitoring of tumor growth inhibition .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?

Computational tools (e.g., COSMO-RS) often overestimate solubility in polar solvents. Experimental validation via shake-flask method (octanol-water partition coefficient, logP) and dynamic light scattering (DLS) for aggregation propensity is critical. notes that co-solvents (e.g., PEG-400) or cyclodextrin encapsulation improve aqueous solubility for in vitro assays .

Q. What protocols ensure reproducibility in biological assays when testing this compound?

Standardize cell culture conditions (e.g., passage number, serum batch) and use internal controls (e.g., staurosporine for cytotoxicity). recommends pre-treating compounds with Chelex resin to remove trace metals that may interfere with enzyme activity. Dose-response curves should span ≥5 concentrations in triplicate, with IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s binding affinity across studies be reconciled?

Variability may stem from differences in protein purity (e.g., endotoxin levels in recombinant enzymes) or assay formats (e.g., fluorescence quenching vs. ITC). advises using orthogonal biophysical methods (e.g., surface plasmon resonance and isothermal titration calorimetry) to cross-validate binding constants. Statistical meta-analysis of published datasets can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.